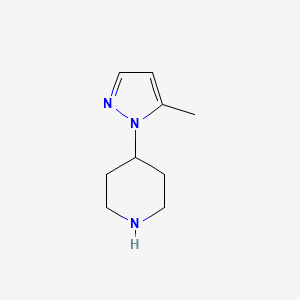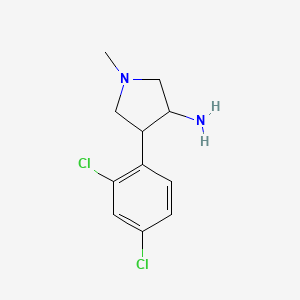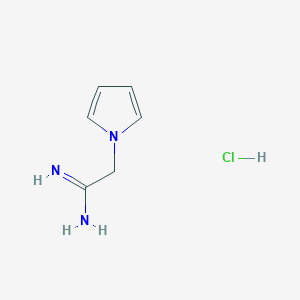
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazine ring, an ethylcarbamoyl group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound. The ethylcarbamoyl group can be introduced via a carbamoylation reaction, and the acetic acid moiety is usually added through a carboxylation step. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 2-(3-(Propylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 2-(3-(Butylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
Uniqueness
2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H11N3O4 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
2-[3-(ethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C9H11N3O4/c1-2-10-9(16)6-3-4-7(13)12(11-6)5-8(14)15/h3-4H,2,5H2,1H3,(H,10,16)(H,14,15) |
InChI 键 |
MURDVRBUWPIBBP-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1=NN(C(=O)C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)



